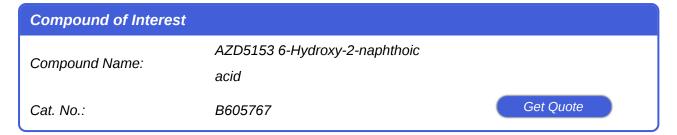


An In-depth Technical Guide to the Pharmacokinetics of Oral AZD5153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of AZD5153, a novel, orally bioavailable, and reversible bivalent inhibitor of the bromodomain and extraterminal (BET) family protein BRD4.[1][2] AZD5153 is under investigation for its potential antineoplastic activity in various malignancies, including solid tumors and lymphomas.[1][3] Its unique bivalent binding mechanism, where it simultaneously ligates two bromodomains in BRD4, offers enhanced avidity and potent antitumor activity in preclinical models.[4] This document summarizes key pharmacokinetic data, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.

Pharmacokinetic Profile of AZD5153

AZD5153 has been evaluated in a first-in-human, Phase I clinical trial (NCT03205176) as both a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed or refractory solid tumors.[1][3][5] The studies revealed that AZD5153 exhibits dose-dependent pharmacokinetics with minimal accumulation upon multiple dosing.[1][6]

Following oral administration, AZD5153 is absorbed with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 3 hours.[3][7]

The terminal half-life (t1/2) of AZD5153 is approximately 6 hours.[3][7] Blood and urine samples were collected in clinical trials to characterize its metabolism and excretion pathways.[1]



A dose-proportional increase in maximum plasma concentration (Cmax) and area under the curve (AUC) was observed across the dose ranges tested in the Phase I study, indicating linear pharmacokinetics.[3][7]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of AZD5153 administered as a monotherapy in adult patients.

Table 1: Single-Dose Plasma Pharmacokinetic Parameters of AZD5153 Monotherapy[8]



AZD5153 Dose Regimen	n	Cmax (nmol/L) [Mean ± SD]	Tmax (h) [Median (Range)]	AUC (nmol·h/L) [Mean ± SD]	t1/2 (h) [Mean]
Once Daily (QD)					
2 mg QD	3	Data not available	0.5 - 3	Data not available	~6
5 mg QD	3	Data not available	0.5 - 3	Data not available	~6
10 mg QD	3	Data not available	0.5 - 3	Data not available	~6
30 mg QD	3	Data not available	0.5 - 3	Data not available	~6
40 mg QD	4	Data not available	0.5 - 3	Data not available	~6
Twice Daily (BID)					
10 mg BID	5	Data not available	0.5 - 3	Data not available	~6
15 mg BID	6	Data not available	0.5 - 3	Data not available	~6
20 mg BID	7	Data not available	0.5 - 3	Data not available	~6

^{*}Note: Specific Cmax and AUC values per dose cohort from the primary publication were not available in the search results. Tmax and t1/2 values are generalized from a preliminary report of the study.[3][7]

Experimental Protocols

Foundational & Exploratory





The characterization of AZD5153's pharmacokinetics involved validated and robust bioanalytical methods.

This protocol was used for characterizing single-dose and multiple-dose pharmacokinetics of AZD5153.[1]

- Sample Collection: Blood samples were collected in K2EDTA tubes.[1] Plasma was separated for analysis.
- Sample Preparation:
 - A stable, isotope-labeled internal standard (AZD5153-d4) was added to calibration standards, quality control samples, and study samples.[9]
 - All samples were then subjected to supported liquid extraction.[9]
- Analytical Technique:
 - The extracts were assayed by reversed-phase high-performance liquid chromatography
 (HPLC) coupled with Turbo Ion Spray tandem mass spectrometry (MS-MS).[1][9]
- · Mass Spectrometry Detection:
 - The mass transitions monitored were m/z 480.2 → 395.2 for AZD5153 and m/z 484.2 → 399.2 for the internal standard, AZD5153-d4.[1][9]
- Quantification:
 - Concentrations were calculated with reference to a calibration series prepared by adding known amounts of AZD5153 to control plasma.[1] The validated calibration range was 0.0144 to 14.4 nmol/L.[1][9] The method was fully validated in accordance with FDA guidelines.[1]

To assess target engagement in patients, the expression of target genes was measured in peripheral blood.[3]

Objective: To evaluate dose-dependent modulation of peripheral biomarkers.[1]

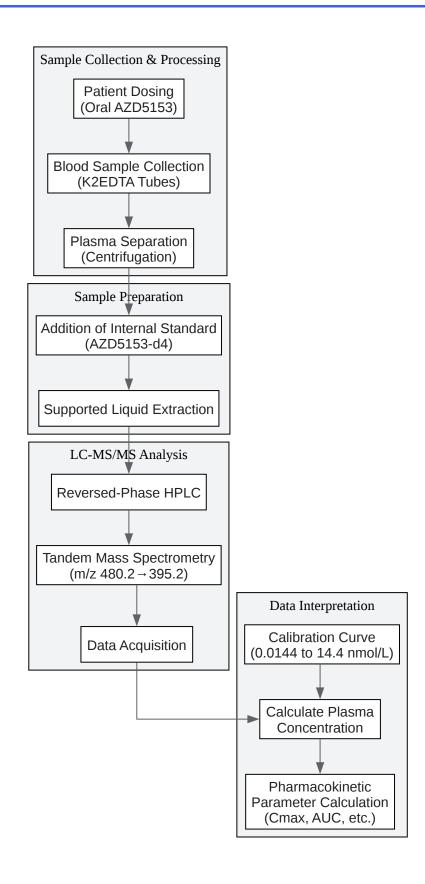


- Biomarkers: Key biomarkers included HEXIM1, HIST2H2BF, CD274, and CCR2.[3][7]
- Findings: Strong evidence of peripheral target engagement was observed, including a dosedependent upregulation of HEXIM1.[1][6]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying AZD5153 in patient plasma samples.



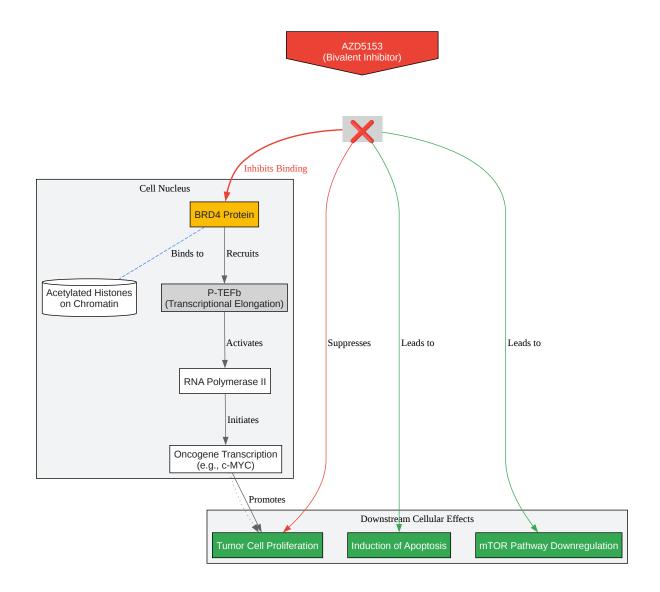


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Caption: Bioanalytical workflow for AZD5153 pharmacokinetic analysis.



AZD5153 functions by inhibiting BRD4, a key epigenetic reader protein that regulates the transcription of critical oncogenes.





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Caption: AZD5153 inhibits BRD4, blocking oncogene transcription.

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